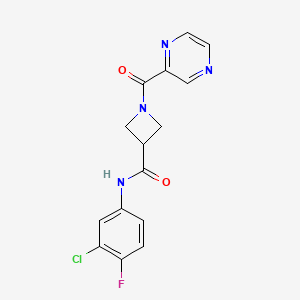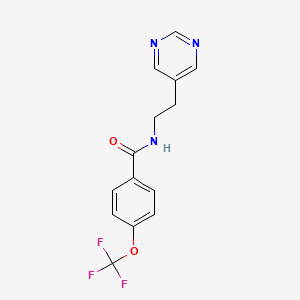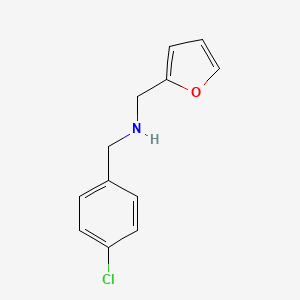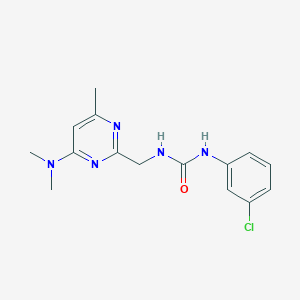![molecular formula C17H14N4O2S B2963643 N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207019-29-1](/img/structure/B2963643.png)
N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a pyrrolidinone ring, a phenyl group, and a benzo[c][1,2,5]thiadiazole moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures often involve reactions such as condensation, cyclization, and functional group interconversions .Molecular Structure Analysis
The compound contains a pyrrolidinone ring, which is a five-membered ring with nitrogen and a ketone functional group . The phenyl group is a six-membered aromatic ring, and the benzo[c][1,2,5]thiadiazole is a fused ring system containing carbon, sulfur, and nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone in the pyrrolidinone ring and the aromatic systems. The ketone could potentially undergo reactions such as reduction or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar ketone could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Spectroscopic Analysis
A novel series of heterocyclic compounds, including thiadiazole derivatives, have been synthesized and characterized by various spectroscopic methods. These compounds exhibit antibacterial and antifungal activities, suggesting the potential of thiadiazole rings in the development of new antimicrobial agents (Patel & Patel, 2015).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues were designed and synthesized as inhibitors of Mycobacterium tuberculosis, demonstrating promising antituberculosis activity. This highlights the application of thiadiazole derivatives in targeting infectious diseases (Jeankumar et al., 2013).
Anticancer Evaluation
The anticancer potential of thiadiazole derivatives has been explored, with several compounds exhibiting significant activity against various cancer cell lines. This research underscores the importance of thiadiazole compounds in the development of new anticancer therapies (Ravinaik et al., 2021).
Photophysical Properties
The synthesis and characterization of fluorescent benzamide complexes containing thiadiazoles have been studied for their photophysical properties. These compounds possess potential applications in the development of fluorescent materials for various technological applications (Zhang et al., 2017).
Poly(ADP-ribose) Polymerase Inhibition
Thiadiazole derivatives have been identified as potent inhibitors of the poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This research contributes to the development of novel therapeutics for cancer treatment (Penning et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16-2-1-9-21(16)13-6-4-12(5-7-13)18-17(23)11-3-8-14-15(10-11)20-24-19-14/h3-8,10H,1-2,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVABUVSTYNFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2963566.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963568.png)
![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)


![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2963573.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)
